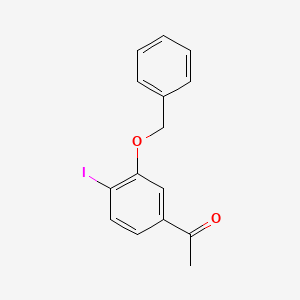
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a dicyclohexylphosphanyl group and a sulfinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using flow microreactor systems. These systems offer advantages such as enhanced reaction efficiency, better control over reaction parameters, and improved safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinamide group yields sulfonamide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantiomeric purity .
Biology
In biological research, this compound is studied for its potential as a chiral selector in chromatographic techniques. Its ability to interact with different enantiomers makes it valuable for separating racemic mixtures .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. For instance, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory activities .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and pharmaceuticals. Its role as a chiral ligand makes it crucial in the production of enantiomerically pure compounds .
Wirkmechanismus
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic reactions, facilitating the formation of chiral products. The dicyclohexylphosphanyl group enhances its binding affinity and selectivity, while the sulfinamide moiety contributes to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diisopropylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of the dicyclohexylphosphanyl group. This group imparts greater steric hindrance and hydrophobicity, which can enhance the compound’s selectivity and binding affinity in catalytic processes .
Eigenschaften
Molekularformel |
C32H48NOPS |
|---|---|
Molekulargewicht |
525.8 g/mol |
IUPAC-Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-23,27-28,31H,7-12,15-18H2,1-6H3/t31-,36?/m0/s1 |
InChI-Schlüssel |
ODDIXFZVGYRXRF-BRKUKBBPSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)






